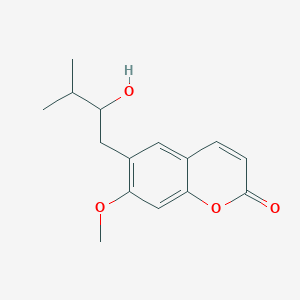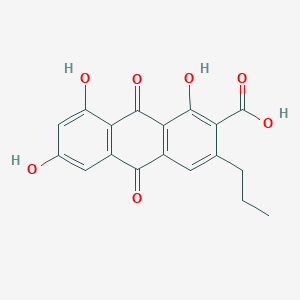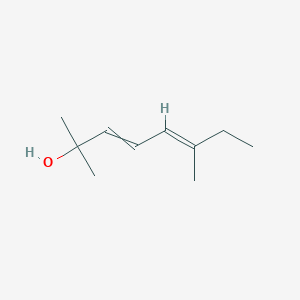
3,5-Octadien-2-ol, 2,6-dimethyl-, (5E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Octadien-2-ol, 2,6-dimethyl-, (5E)- is a naturally occurring compound found in various plants and fruits. It is commonly known as geraniol and has a pleasant rose-like aroma. Geraniol is widely used in the fragrance industry and has also shown potential in various scientific research applications.
Mecanismo De Acción
The mechanism of action of geraniol is not fully understood, but it is believed to act through various pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. Geraniol has also been shown to interfere with the cell membrane of bacteria and fungi, leading to their death.
Efectos Bioquímicos Y Fisiológicos
Geraniol has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. It has also been shown to modulate the immune system and reduce oxidative stress. Additionally, geraniol has been shown to have a positive effect on the cardiovascular system by reducing blood pressure and improving lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using geraniol in lab experiments is its natural origin, making it a safer alternative to synthetic compounds. Additionally, geraniol is readily available and relatively inexpensive compared to other natural compounds. However, one limitation of using geraniol in lab experiments is its volatility, which can make it difficult to handle and measure accurately.
Direcciones Futuras
There are several future directions for research on geraniol, including its potential as a natural insecticide, its use in cancer therapy, and its potential as a food preservative. Additionally, further research is needed to fully understand the mechanism of action of geraniol and its effects on various physiological systems.
Métodos De Síntesis
Geraniol can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and biotransformation. The most common method for synthesizing geraniol is through the reduction of geranyl acetate using sodium borohydride.
Aplicaciones Científicas De Investigación
Geraniol has shown potential in various scientific research applications, including cancer research, antimicrobial activity, and insecticidal properties. Studies have shown that geraniol has anticancer properties and can induce apoptosis in cancer cells. It has also shown promising results in inhibiting the growth of various bacteria and fungi, making it a potential candidate for use in the food and pharmaceutical industries. Additionally, geraniol has shown insecticidal properties and can be used as a natural insecticide.
Propiedades
Número CAS |
18675-17-7 |
|---|---|
Nombre del producto |
3,5-Octadien-2-ol, 2,6-dimethyl-, (5E)- |
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(5E)-2,6-dimethylocta-3,5-dien-2-ol |
InChI |
InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h6-8,11H,5H2,1-4H3/b8-6?,9-7+ |
Clave InChI |
BOGURUDKGWMRHN-WIXHIXFDSA-N |
SMILES isomérico |
CC/C(=C/C=CC(C)(C)O)/C |
SMILES |
CCC(=CC=CC(C)(C)O)C |
SMILES canónico |
CCC(=CC=CC(C)(C)O)C |
Otros números CAS |
18675-17-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



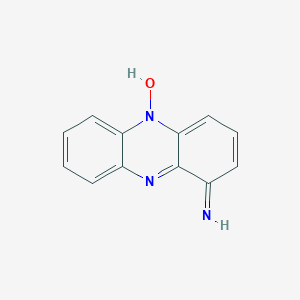
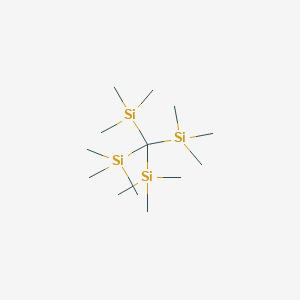
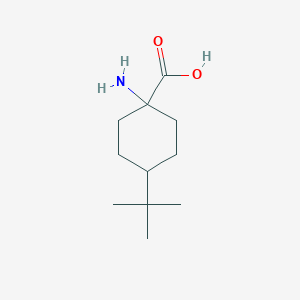
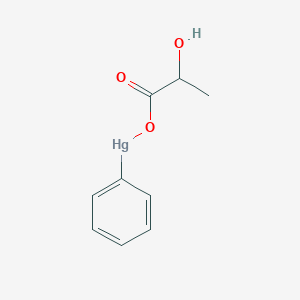
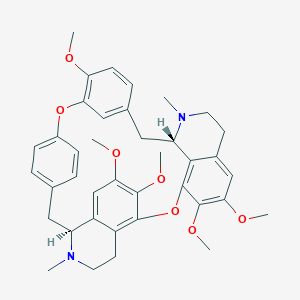
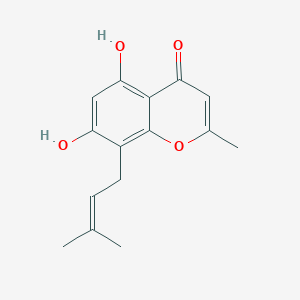
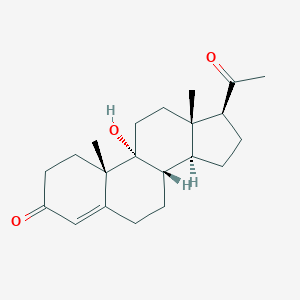
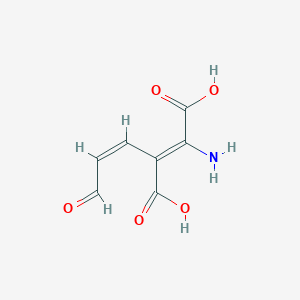
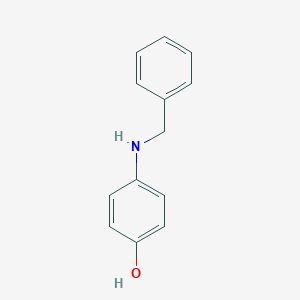
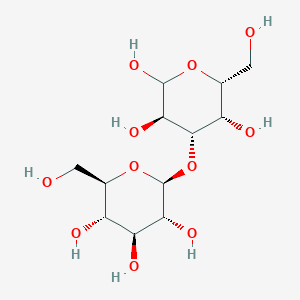
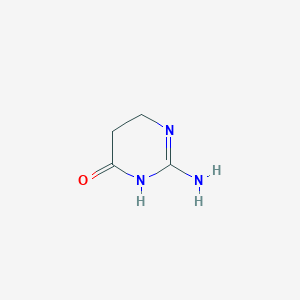
![7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B94984.png)
